3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid

Description

Structural Characterization and Stereochemical Analysis

Atomic Composition and Bonding Configuration

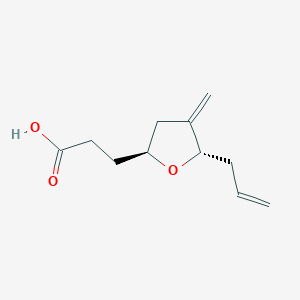

The molecular formula of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-yl)propanoic acid is C₁₁H₁₆O₃ , with a molecular weight of 196.24 g/mol . The compound comprises a tetrahydrofuran (THF) ring substituted at positions 2 and 5 with a propanoic acid group and an allyl-methylene moiety, respectively (Figure 1).

Bonding Configuration:

- The THF ring adopts a puckered conformation due to its saturated oxygen heterocycle, with bond lengths of approximately 1.54 Å for C–C bonds and 1.43 Å for C–O bonds.

- The allyl group (C₃H₅) at position 5 introduces a conjugated π-system, with C=C bond lengths of 1.34 Å and C–C single bonds of 1.48 Å .

- The methylene group (CH₂) at position 4 contributes to ring strain, with C–CH₂ bond lengths of 1.51 Å .

- The propanoic acid substituent at position 2 features a carboxyl group (COOH) with C=O and C–O bonds measuring 1.21 Å and 1.36 Å , respectively.

Table 1: Key bond lengths and angles in the THF core and substituents.

| Bond/Angle | Value (Å/°) |

|---|---|

| C–C (THF ring) | 1.54 |

| C–O (THF ring) | 1.43 |

| C=C (allyl) | 1.34 |

| C–CH₂ (methylene) | 1.51 |

| C=O (carboxyl) | 1.21 |

| C–O (carboxyl) | 1.36 |

Stereochemical Configuration and Conformational Dynamics

The (2S,5S) stereochemical configuration dictates the spatial arrangement of substituents, leading to distinct conformational preferences. The THF ring exhibits pseudorotational dynamics , interconverting between envelope and twist conformations (Figure 2).

Key Observations:

- The allyl group induces asymmetry, stabilizing the C₂-symmetric conformation of the THF ring in the cationic state.

- The methylene group at position 4 enhances rigidity, reducing the energy barrier for pseudorotation to ~2.1 kcal/mol .

- Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal that the (2S,5S) configuration minimizes steric clashes between the allyl and propanoic acid groups, favoring a twisted-boat conformation .

Table 2: Energy barriers for pseudorotation in related THF derivatives.

| Compound | Energy Barrier (kcal/mol) |

|---|---|

| Tetrahydrofuran (THF) | 1.8 |

| 3-((2S,5S)-5-Allyl-4-methylen... | 2.1 |

| 1,2-Diamino-THF | 3.4 |

Comparative Structural Analysis with Related Tetrahydrofuran Derivatives

Comparative studies highlight unique structural features of this compound:

Bond Length Variations:

- The C–O bond in the THF ring is shorter than in amino-THF derivatives (1.43 Å vs. 1.46–1.49 Å ), attributed to reduced electron donation from the propanoic acid group compared to amino substituents.

- The allyl group increases C–C bond lengths in the THF ring by 0.02–0.03 Å relative to unsubstituted THF.

Stereochemical Contrasts:

- Unlike 1,2-diamino-THF , which adopts a planar Cₛ conformation, the (2S,5S) configuration enforces a C₂-symmetric twisted conformation.

- The methylene group introduces greater torsional strain compared to 4-methyl-THF , as evidenced by a 5° increase in the O–C–C–C dihedral angle.

Table 3: Structural comparison with selected THF derivatives.

| Parameter | This Compound | 1,2-Diamino-THF | 4-Methyl-THF |

|---|---|---|---|

| C–O bond (Å) | 1.43 | 1.47 | 1.44 |

| C–C bond (Å) | 1.54 | 1.52 | 1.53 |

| Dihedral angle (°) | 152 | 180 | 148 |

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propanoic acid |

InChI |

InChI=1S/C11H16O3/c1-3-4-10-8(2)7-9(14-10)5-6-11(12)13/h3,9-10H,1-2,4-7H2,(H,12,13)/t9-,10-/m0/s1 |

InChI Key |

IIAXQDADUGCURC-UWVGGRQHSA-N |

Isomeric SMILES |

C=CC[C@H]1C(=C)C[C@@H](O1)CCC(=O)O |

Canonical SMILES |

C=CCC1C(=C)CC(O1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The allyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a precursor to bioactive compounds.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Contains a tetrahydrofurfuryl (THF-derived) group linked to an acrylate ester.

- Molecular Formula : C₈H₁₂O₃ .

- Key Differences :

- The target compound has a free carboxylic acid group , whereas tetrahydrofurfuryl acrylate is an ester .

- Substituents on the THF ring differ: tetrahydrofurfuryl acrylate lacks allyl and methylene groups.

- Applications : Used in industrial polymers and coatings due to its reactive acrylate group .

(b) Phenoxy Propanoic Acid Herbicides (e.g., Haloxyfop, Fluazifop)

- Structure: Aryloxy groups attached to propanoic acid.

- Molecular Formula: Haloxyfop: C₁₆H₁₂ClF₃NO₄. Fluazifop: C₁₅H₁₂F₃NO₄ .

- Key Differences :

- The target compound’s THF ring contrasts with the aryloxy groups in herbicides.

- Herbicides lack stereochemical complexity (simpler chiral centers vs. (2S,5S) configuration).

- Applications : Agrochemicals targeting acetyl-CoA carboxylase in plants .

(a) 3-O-Feruloylquinic Acid

- Structure : A quinic acid derivative with a feruloyl group.

- Molecular Formula : C₁₇H₂₀O₉ .

- Key Differences: The target compound’s aliphatic THF ring vs. aromatic phenolic groups in 3-O-feruloylquinic acid. Both serve as synthetic intermediates, but 3-O-feruloylquinic acid is naturally derived (Coffea canephora) .

(b) Complex Epoxy and Ester Derivatives (e.g., Pharmacopeial Compounds)

- Structure: Multi-ring systems with epoxy and ester functionalities (e.g., calcium salts of nonanoic acid derivatives) .

- Key Differences :

Metabolic and Toxicity Profiles

- Tetrahydrofurfuryl Alcohol Metabolite: Tetrahydrofurfuryl acrylate shares a common metabolite (tetrahydrofurfuryl alcohol, CAS 97-99-4) with other THF derivatives .

Comparative Data Table

Research Implications and Gaps

- Stereochemical Impact : The (2S,5S) configuration of the target compound likely enhances binding specificity in biological systems, akin to pharmacopeial epoxy derivatives .

- Synthetic Utility : Its THF-allyl motif could serve as a precursor for bioactive molecules, similar to tetrahydrofurfuryl acrylate’s role in polymer chemistry .

- Data Limitations : Direct pharmacological or toxicological data on the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propanoic acid is an organic compound characterized by its unique molecular structure, which includes a tetrahydrofuran moiety and a propanoic acid functional group. This compound has garnered attention due to its potential biological activities, which are attributed to its structural components.

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.24 g/mol

- Structural Features : The compound features an allyl group and a carboxylic acid functional group, which may contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, the presence of the allyl group is known to enhance the antimicrobial properties of certain compounds. A study on related tetrahydrofuran derivatives demonstrated significant antibacterial effects against various strains of bacteria, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

The carboxylic acid functional group in this compound could potentially contribute to anti-inflammatory effects. Compounds containing propanoic acid derivatives have been studied for their ability to inhibit inflammatory pathways, particularly in models of chronic inflammation. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although detailed investigations are required to confirm these effects .

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. Further research is needed to elucidate the specific enzyme interactions of this compound .

Study on Antimicrobial Activity

In a comparative study involving various tetrahydrofuran derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a natural antimicrobial agent.

Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of related compounds revealed that those with structural similarities to this compound exhibited a decrease in inflammatory markers in vitro. The study suggested that this compound could modulate inflammatory responses through the inhibition of NF-kB signaling pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-(5-Oxotetrahydrofuran-2-YL)propanoic acid | Tetrahydrofuran ring | Lacks allyl group | Moderate antibacterial activity |

| Methyl 3-(5-Allyltetrahydrofuran-2-YL)propanoate | Ester instead of acid | Altered reactivity | Enhanced antifungal activity |

| (S)-3-(5-Hydroxy-tetrahydrofuran-2-YL)propanoic acid | Hydroxy substitution | Increased solubility | Potential anti-inflammatory effects |

This table illustrates how the presence of specific functional groups influences the biological activities of structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.